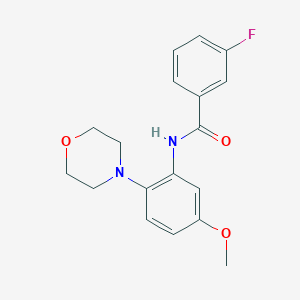![molecular formula C24H31N3O4 B243908 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243908.png)
2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide, also known as MPAPA, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
作用機序
The mechanism of action of 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to inhibit the activity of the enzyme histone deacetylase, which regulates gene expression and is often overexpressed in cancer cells. In inflammation research, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to reduce oxidative stress and inflammation in the brain, which are common mechanisms of neurodegeneration.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In inflammation research, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to reduce oxidative stress and inflammation in the brain, which are common mechanisms of neurodegeneration.
実験室実験の利点と制限
2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has several advantages and limitations for lab experiments. Advantages include its potential therapeutic applications in various diseases, its multi-targeted mechanism of action, and its ability to inhibit the activity of enzymes involved in disease progression. Limitations include its limited solubility in water, which can affect its bioavailability, and the need for further research to fully understand its mechanism of action.
将来の方向性
For research on 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide include further studies on its mechanism of action, its potential therapeutic applications in various diseases, and its pharmacokinetic properties. Additionally, studies on the toxicity and safety of 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide are needed to determine its potential as a therapeutic agent. Overall, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide shows promising potential for the development of novel therapies for cancer, inflammation, and neurological disorders.
合成法
2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide can be synthesized through a multi-step process involving the reaction of 4-methoxyphenol with 4-fluoro-3-nitrobenzoic acid, followed by reduction and coupling reactions. The final product is obtained through the reaction of the intermediate compound with 3-methylbutanoyl chloride and piperazine.
科学的研究の応用
2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Inflammation research has shown that 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
特性
分子式 |
C24H31N3O4 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
2-(4-methoxyphenoxy)-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C24H31N3O4/c1-18(2)16-24(29)27-14-12-26(13-15-27)20-6-4-19(5-7-20)25-23(28)17-31-22-10-8-21(30-3)9-11-22/h4-11,18H,12-17H2,1-3H3,(H,25,28) |
InChIキー |
HDHXNURXXZYJIJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
正規SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243825.png)
![2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243826.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243827.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B243829.png)
![4-fluoro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243830.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide](/img/structure/B243831.png)
![2-fluoro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243834.png)
![N-[4-(4-cinnamoyl-1-piperazinyl)phenyl]-5-nitro-2-furamide](/img/structure/B243835.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243838.png)
![2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243839.png)

![4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243841.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B243843.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B243847.png)